

Unveiling the Microbial Sources of Npentadecanoyl-L-Homoserine Lactone: A Technical Guide

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Compound of Interest		
Compound Name:	N-pentadecanoyl-L-Homoserine lactone	
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Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various microbial communities. As the field of quorum quenching and microbiome modulation advances, a comprehensive understanding of the natural producers of specific AHLs like C15-HSL is paramount for the development of targeted therapeutic strategies. This technical guide provides an in-depth overview of the known microbial producers of C15-HSL, quantitative data on its production, detailed experimental protocols for its detection and quantification, and a schematic representation of the associated signaling pathways.

Natural Producers of N-pentadecanoyl-L-Homoserine Lactone

While the diversity of AHL production across the microbial kingdom is vast, the identified natural producers of C15-HSL are currently limited. The primary and most well-characterized producer is the Gram-negative bacterium Yersinia pseudotuberculosis.

Yersinia pseudotuberculosis







Yersinia pseudotuberculosis is a foodborne pathogen that can cause a range of symptoms from gastroenteritis to more severe systemic infections. This bacterium possesses a complex and hierarchical quorum-sensing system that utilizes a variety of AHL molecules to regulate virulence and other social behaviors.[1][2]

Studies involving comprehensive profiling of the AHLs produced by Y. pseudotuberculosis have unequivocally identified C15-HSL as part of its quorum-sensing signal repertoire.[3] The production of C15-HSL, along with other AHLs, is attributed to the activity of two Luxl-family AHL synthases, YpsI and YtbI.[1][3] While both synthases contribute to the overall AHL profile, YtbI has been shown to be capable of directing the synthesis of the full range of AHLs, including the long-chain C15-HSL.[3]

Quantitative Data on C15-HSL Production

Obtaining precise quantitative data for specific AHLs within a complex mixture can be challenging. The available literature primarily focuses on the relative abundance of different AHLs produced by Yersinia pseudotuberculosis.

Table 1: Profile of N-acyl homoserine lactones (AHLs) Produced by Yersinia pseudotuberculosis



AHL Molecule	Acyl Chain Length	Substitution	Relative Abundance	Reference
N-butanoyl-L- Homoserine lactone	C4	None	Minor	[3]
N-hexanoyl-L- Homoserine lactone	C6	None	Major	[1][3]
N-(3- oxohexanoyl)-L- Homoserine lactone	C6	3-oxo	Major	[1][3]
N-heptanoyl-L- Homoserine lactone	C7	None	Minor	[3]
N-(3- oxoheptanoyl)-L- Homoserine lactone	C7	3-oxo	Major	[3]
N-octanoyl-L- Homoserine lactone	C8	None	Major	[1][3]
N-(3- oxooctanoyl)-L- Homoserine lactone	C8	3-oxo	Major	[3]
N-decanoyl-L- Homoserine lactone	C10	None	Minor	[3]
N-(3- oxodecanoyl)-L-	C10	3-oxo	Minor	[3]



Homoserine lactone				
N-dodecanoyl-L- Homoserine lactone	C12	None	Minor	[3]
N-(3- oxododecanoyl)- L-Homoserine lactone	C12	3-охо	Minor	[3]
N-tetradecanoyl- L-Homoserine lactone	C14	None	Minor	[3]
N-(3- oxotetradecanoyl)-L-Homoserine lactone	C14	3-oxo	Minor	[3]
N- pentadecanoyl-L- Homoserine lactone	C15	None	Minor	[3]

Note: The relative abundance is a qualitative assessment based on the cited literature. Precise concentrations can vary depending on culture conditions such as temperature, pH, and growth phase.[4]

Experimental Protocols

The detection and quantification of C15-HSL from microbial cultures require robust and sensitive analytical methods. The following sections outline detailed protocols for the extraction and analysis of long-chain AHLs.

Protocol 1: Liquid-Liquid Extraction of C15-HSL from Bacterial Culture Supernatant



This protocol is adapted from established methods for AHL extraction from Gram-negative bacteria.[5][6]

Materials:

- Bacterial culture grown to the desired cell density.
- Centrifuge and sterile centrifuge tubes.
- Ethyl acetate (acidified with 0.1% v/v glacial acetic acid).
- Separatory funnel.
- Rotary evaporator or nitrogen evaporator.
- · Acetonitrile (HPLC grade).
- 0.22 μm syringe filters.

Procedure:

- Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
- Supernatant Collection: Carefully decant the supernatant into a sterile container. For intracellular AHL analysis, the cell pellet can be further processed.
- Solvent Extraction:
 - Transfer the cell-free supernatant to a separatory funnel.
 - Add an equal volume of acidified ethyl acetate.
 - Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
 - Allow the layers to separate. The top layer is the organic phase containing the AHLs.
 - Drain the lower aqueous phase.



- Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
- Solvent Evaporation:
 - Combine the organic extracts.
 - Evaporate the ethyl acetate to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
- Reconstitution:
 - Resuspend the dried extract in a small, precise volume of HPLC-grade acetonitrile (e.g., 100 μL).
 - Vortex thoroughly to dissolve the AHLs.
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter to remove any particulate matter before LC-MS/MS analysis.
- Storage: Store the final extract at -20°C until analysis.

Protocol 2: Quantification of C15-HSL by LC-MS/MS

This protocol provides a general framework for the quantification of C15-HSL using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system.
- C18 reversed-phase column suitable for lipid analysis.
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Example):

Mobile Phase A: Water with 0.1% formic acid.

Foundational & Exploratory





- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically
 used to elute AHLs of varying chain lengths. For long-chain AHLs like C15-HSL, a slower
 gradient with a higher final concentration of acetonitrile may be required.
- Flow Rate: 0.2 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 10 μL.

MS/MS Parameters (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: The precursor ion for C15-HSL ([M+H]+) is m/z 326.3. The primary product ion resulting from the collision-induced dissociation is the lactone ring fragment at m/z 102.1.
 - Primary Transition: 326.3 -> 102.1
 - Confirmatory Transition: A second transition can be monitored for increased confidence, for example, targeting a fragment corresponding to the loss of the acyl chain.
- Collision Energy and other source parameters: These will need to be optimized for the specific instrument being used.

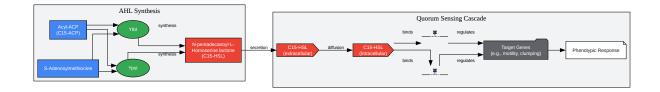
Quantification:

- A standard curve should be prepared using a certified reference standard of Npentadecanoyl-L-Homoserine lactone.
- The concentration of C15-HSL in the samples is determined by comparing the peak area of the analyte to the standard curve.
- The use of an internal standard (e.g., a deuterated AHL analog) is highly recommended to correct for matrix effects and variations in extraction efficiency.



Signaling Pathways and Experimental Workflows AHL Biosynthesis and Quorum Sensing Cascade in Yersinia pseudotuberculosis

The quorum-sensing system in Yersinia pseudotuberculosis is a complex regulatory network. The synthesis of AHLs, including C15-HSL, is catalyzed by the LuxI-type synthases, YpsI and YtbI. These AHLs then bind to their cognate LuxR-type transcriptional regulators, YpsR and YtbR, to modulate the expression of target genes. This system is known to be hierarchical and plays a crucial role in controlling phenotypes such as motility and cell clumping.[1][2]



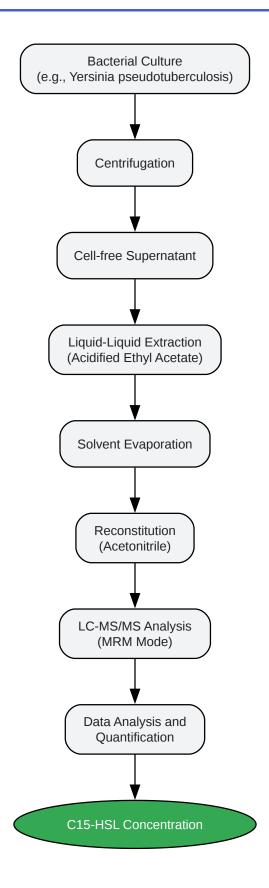
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AHL Biosynthesis and Signaling in Yersinia pseudotuberculosis.

Experimental Workflow for C15-HSL Analysis

The following diagram illustrates the general workflow for the identification and quantification of C15-HSL from a microbial culture.





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Workflow for C15-HSL Extraction and Quantification.



Conclusion

This technical guide has provided a focused overview of the natural production of **N-pentadecanoyl-L-Homoserine lactone**, with a primary emphasis on Yersinia pseudotuberculosis. The provided tables and diagrams offer a structured summary of the current knowledge, and the detailed experimental protocols serve as a practical resource for researchers in the field. Further investigation into the quantitative production of C15-HSL under various environmental conditions and the elucidation of its complete regulon in different microbial species will be crucial for advancing our understanding of its role in microbial ecology and for the development of novel anti-virulence and microbiome-modulating therapies.

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